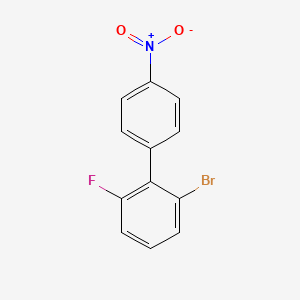

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene

Description

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is a halogenated aromatic compound with a benzene core substituted by bromine (position 1), fluorine (position 3), and a 4-nitrophenyl group (position 2). The nitro group on the phenyl ring enhances electron-withdrawing properties, making the compound highly electrophilic. Bromine and fluorine, both halogens, contribute to its stability and influence reactivity in substitution reactions. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and advanced materials due to its structural complexity and functional versatility .

Properties

Molecular Formula |

C12H7BrFNO2 |

|---|---|

Molecular Weight |

296.09 g/mol |

IUPAC Name |

1-bromo-3-fluoro-2-(4-nitrophenyl)benzene |

InChI |

InChI=1S/C12H7BrFNO2/c13-10-2-1-3-11(14)12(10)8-4-6-9(7-5-8)15(16)17/h1-7H |

InChI Key |

URTULZRLHBSVOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)C2=CC=C(C=C2)[N+](=O)[O-])F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 3-fluoro-2-(4-nitrophenyl)benzene using bromine in the presence of a Lewis acid catalyst such as iron(III) bromide or aluminum tribromide . The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The presence of electron-withdrawing groups such as nitro and bromine makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Electrophilic Aromatic Substitution: The compound can also participate in further electrophilic substitution reactions, although the existing substituents may influence the reactivity and position of new substituents.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions:

Nucleophilic Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are commonly used.

Electrophilic Substitution: Reagents like bromine or chlorine in the presence of Lewis acids are typical.

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst is a standard method for reducing nitro groups.

Major Products:

Nucleophilic Substitution: Products include derivatives where the bromine or fluorine atoms are replaced by nucleophiles.

Reduction: The major product is the corresponding aniline derivative.

Scientific Research Applications

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Pharmaceutical Research: The compound is used in the development of new drugs, particularly those targeting specific enzymes or receptors.

Materials Science: It is utilized in the design and synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene in chemical reactions involves the interaction of its functional groups with various reagents:

Electrophilic Substitution: The bromine and nitro groups influence the electron density of the benzene ring, directing incoming electrophiles to specific positions.

Nucleophilic Substitution: The electron-withdrawing nature of the nitro group makes the aromatic ring more susceptible to nucleophilic attack, facilitating substitution reactions.

Comparison with Similar Compounds

1-Bromo-2-[(3-fluorophenyl)sulfanylmethyl]benzene ()

- Substituents : Bromo (position 1), sulfanylmethyl-(3-fluorophenyl) (position 2).

- Electronic Effects : The sulfanylmethyl group is electron-donating, reducing electrophilicity compared to the nitrophenyl group in the target compound. The 3-fluorophenyl moiety introduces moderate electron withdrawal.

- Reactivity : Less reactive in electrophilic aromatic substitution (EAS) due to reduced electron deficiency. Suitable for nucleophilic reactions at the sulfanylmethyl group .

1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene ()

- Substituents : Bromo (1), fluoro (3), methoxy (2), nitro (4).

- Electronic Effects : Methoxy (electron-donating) and nitro (electron-withdrawing) create competing electronic effects. The nitro group at position 4 directs EAS to position 2, unlike the target compound’s nitrophenyl at position 2.

- Applications : Used in dyes and explosives due to nitro-methoxy interplay .

1-Bromo-3-fluoro-2-(trifluoromethyl)benzene ()

- Substituents : Bromo (1), fluoro (3), trifluoromethyl (2).

- Electronic Effects : Trifluoromethyl is strongly electron-withdrawing but less bulky than nitrophenyl. Enhances solubility in fluorinated solvents.

- Reactivity : Higher stability under acidic conditions but less reactive in coupling reactions due to steric hindrance from CF₃ .

1-Bromo-4-fluoro-2-(4-nitrophenoxy)benzene ()

- Substituents: Bromo (1), fluoro (4), nitrophenoxy (2).

- Electronic Effects: The phenoxy oxygen adds resonance effects, increasing electron withdrawal compared to the target’s direct nitrophenyl attachment.

- Applications: Potential use in polymer crosslinking due to nitrophenoxy’s radical stability .

Biological Activity

1-Bromo-3-fluoro-2-(4-nitrophenyl)benzene is a halogenated aromatic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a bromine atom, a fluorine atom, and a nitro group attached to a biphenyl framework. The presence of these functional groups is crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects such as cytotoxicity.

- Nucleophilic Substitution : The halogen atoms (bromine and fluorine) can participate in nucleophilic substitution reactions, which may alter the compound's reactivity and interaction with biological targets.

- Hydrophobic Interactions : The aromatic nature of the compound allows it to engage in hydrophobic interactions with proteins, potentially influencing their activity.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, studies on biphenyl derivatives have shown that they can inhibit tumor cell proliferation effectively. The cytotoxicity of these compounds is often evaluated against various cancer cell lines, revealing promising results.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Biphenyl Derivative X | 19.41 | ECV304 |

| Biphenyl Derivative Y | 29.27 | HeLa |

Note: IC50 values for this compound are currently under investigation.

Structure-Activity Relationship (SAR)

The SAR studies highlight the importance of the nitro group and halogen substituents in enhancing biological activity. Substituents on the phenyl rings significantly influence the compound's potency and selectivity against cancer cell lines. For example, modifications that increase electron-withdrawing capabilities often correlate with increased cytotoxicity .

Study on Anticancer Agents

A recent study evaluated a series of biphenyl derivatives, including halogenated compounds similar to this compound. The findings suggested that these compounds exhibit anticancer activity by inducing apoptosis in cancer cells through oxidative stress mechanisms. Notably, compounds were tested against multiple human tumor cell lines, demonstrating varying degrees of efficacy .

In Vivo Studies

In vivo studies have also been conducted to assess the therapeutic potential of similar compounds in animal models. These studies indicated that certain derivatives could significantly reduce tumor growth while exhibiting minimal toxicity to normal tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.